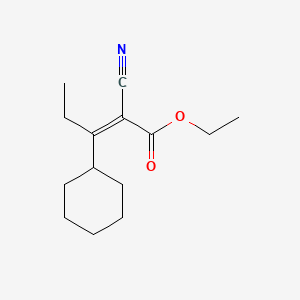
Ethyl 1-cyclohexylpropylidene cyanoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-cyclohexylpropylidene cyanoacetate is an organic compound that features a cyano group, an ester group, and a cyclohexyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-cyclohexylpropylidene cyanoacetate typically involves the reaction of ethyl cyanoacetate with cyclohexylpropylidene derivatives under controlled conditions. One common method is the Knoevenagel condensation, where ethyl cyanoacetate reacts with an aldehyde or ketone in the presence of a base such as piperidine or pyridine. The reaction is usually carried out in a solvent like ethanol or methanol at room temperature or slightly elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of phase transfer catalysts can enhance the efficiency of the reaction, allowing for the production of large quantities of the compound with minimal by-products.
Chemical Reactions Analysis
Types of Reactions: Ethyl 1-cyclohexylpropylidene cyanoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can react with the ester group under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Various esters, amides, and thioesters.
Scientific Research Applications
Ethyl 1-cyclohexylpropylidene cyanoacetate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including heterocycles and natural product analogs.
Biology: The compound is used in the development of bioactive molecules and as a precursor for enzyme inhibitors.
Industry: The compound is utilized in the production of specialty chemicals, adhesives, and polymers.
Mechanism of Action
The mechanism of action of ethyl 1-cyclohexylpropylidene cyanoacetate involves its reactivity at the cyano and ester functional groups. The cyano group can undergo nucleophilic addition reactions, while the ester group can participate in hydrolysis and transesterification reactions. These reactions are facilitated by the presence of electron-withdrawing groups that stabilize reaction intermediates.
Comparison with Similar Compounds
Ethyl 1-cyclohexylpropylidene cyanoacetate can be compared with other cyanoacetate derivatives such as:
- Ethyl cyanoacetate
- Methyl cyanoacetate
- Ethyl 2-cyano-3-phenylpropanoate
Uniqueness: The presence of the cyclohexyl ring in this compound imparts unique steric and electronic properties, making it distinct from other cyanoacetate derivatives. This structural feature can influence the compound’s reactivity and its interactions with biological targets, potentially leading to novel applications in various fields.
Properties
CAS No. |
73806-37-8 |
|---|---|
Molecular Formula |
C14H21NO2 |
Molecular Weight |
235.32 g/mol |
IUPAC Name |
ethyl (Z)-2-cyano-3-cyclohexylpent-2-enoate |
InChI |
InChI=1S/C14H21NO2/c1-3-12(11-8-6-5-7-9-11)13(10-15)14(16)17-4-2/h11H,3-9H2,1-2H3/b13-12- |
InChI Key |
MYNXVNNFXVBDLI-SEYXRHQNSA-N |
Isomeric SMILES |
CC/C(=C(\C#N)/C(=O)OCC)/C1CCCCC1 |
Canonical SMILES |
CCC(=C(C#N)C(=O)OCC)C1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















